REACTION_SMILES
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[CH3:1][C:2]1([CH3:12])[CH2:3][CH2:4][NH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21.[Cl:32][CH:33]([Cl:34])[Cl:35].[F:13][c:14]1[c:15]([N+:20](=[O:21])[O-:22])[cH:16][cH:17][cH:18][cH:19]1.[n:23]1[c:24]([CH3:25])[cH:26][c:27]([CH3:28])[cH:29][c:30]1[CH3:31]>>[CH3:1][C:2]1([CH3:12])[CH2:3][CH2:4][N:5]([c:14]2[c:15]([N+:20](=[O:21])[O-:22])[cH:16][cH:17][cH:18][cH:19]2)[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCNc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(C)c1
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Name
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Type
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product
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Smiles
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CC1(C)CCN(c2ccccc2[N+](=O)[O-])c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |